Pipoxolan hydrochloride

Overview

Description

Pipoxolan hydrochloride is a pharmacological compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms in various parts of the body, including the gastrointestinal tract, gallbladder, urogenital area, and bronchial passages . The compound has also shown potential in treating cerebrovascular diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pipoxolan hydrochloride involves the reaction of 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pipoxolan hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pipoxolan hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study antispasmodic agents and their mechanisms.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Pipoxolan hydrochloride primarily functions as a smooth muscle relaxant. It achieves this by inhibiting calcium channels within muscle cells, reducing the influx of calcium ions, and thereby decreasing muscle contraction . Additionally, the compound enhances cyclic adenosine monophosphate levels by inhibiting phosphodiesterase enzymes, leading to further muscle relaxation . This dual mechanism ensures a robust and sustained relaxation effect on smooth muscles.

Comparison with Similar Compounds

Similar Compounds

Dicyclomine hydrochloride: Another antispasmodic agent used to treat gastrointestinal spasms.

Hyoscine butylbromide: Used for its antispasmodic properties in treating abdominal pain and cramps.

Papaverine hydrochloride: A smooth muscle relaxant used to treat vasospasms and other conditions.

Uniqueness

Pipoxolan hydrochloride is unique due to its dual mechanism of action, involving both calcium channel inhibition and enhancement of cyclic adenosine monophosphate levels. This makes it particularly effective in providing sustained muscle relaxation compared to other antispasmodic agents .

Biological Activity

Pipoxolan hydrochloride (PIPO), a smooth muscle relaxant, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the mechanisms of action, experimental findings, and potential therapeutic implications of PIPO based on recent research.

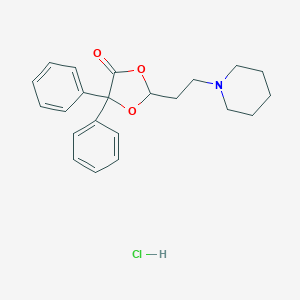

Overview of this compound

This compound is a 1,3-dioxolane derivative, chemically known as 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one hydrochloride. Initially synthesized for its antispasmodic properties, it has been shown to exert significant biological effects beyond its primary use.

Anti-Inflammatory Activity

Recent studies have highlighted PIPO's anti-inflammatory properties, particularly its ability to modulate inflammatory pathways in macrophages.

- Cytokine Inhibition : PIPO significantly reduces the production of pro-inflammatory cytokines such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

- Transcription Factor Modulation : It inhibits key inflammatory transcription factors including NF-κB, AP-1, and STATs while activating the antioxidative factor Nrf2. This dual action suggests that PIPO can suppress inflammation while promoting cellular defense mechanisms .

Experimental Findings

A study utilizing the MTT assay demonstrated that PIPO effectively reduced cell viability in a dose-dependent manner while promoting apoptosis through the activation of caspases . The following table summarizes key findings:

| Parameter | Control | Pipoxolan Treatment |

|---|---|---|

| Nitric Oxide Production (µM) | 10 | 3 |

| TNF-α Levels (pg/mL) | 150 | 50 |

| IL-6 Levels (pg/mL) | 200 | 40 |

| Apoptotic Cells (%) | 5 | 30 |

Anticancer Activity

Pipoxolan has demonstrated promising anticancer effects in various cancer models, including oral squamous cell carcinoma (OSCC) and leukemia.

- Induction of Apoptosis : In OSCC cells, PIPO treatment led to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption, triggering apoptosis through intrinsic signaling pathways .

- Inhibition of Cell Proliferation : PIPO significantly inhibited the proliferation of U937 leukemia cells both in vitro and in vivo. The compound induced morphological changes associated with apoptosis and altered the expression of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios .

Case Studies

- Oral Squamous Cell Carcinoma : In studies involving TW206 and HSC-3 OSCC cells, PIPO treatment resulted in significant apoptosis characterized by increased active caspase-3 and -9 levels. Flow cytometry confirmed that PIPO induced a time-dependent increase in apoptotic cells .

- Leukemia Models : In vivo experiments showed that pipoxolan markedly suppressed tumor growth in BalB/cnu-/nu- mice inoculated with U937 cells. The compound decreased viable cell percentages and promoted ROS production, leading to enhanced apoptosis through caspase activation .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Suppression of NF-κB and AP-1; activation of Nrf2 |

| Antitumor | Induction of apoptosis | Increased ROS; activation of caspases |

| Anti-leukemia | Suppression of tumor growth | Regulation of Bcl-2 family proteins; ROS production |

Properties

IUPAC Name |

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQXJVDHXGEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23744-24-3 (Parent) | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057672 | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18174-58-8 | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIA6WM647S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.